molecular formula C40H56 B082249 13-cis-Lycopene CAS No. 13018-46-7

13-cis-Lycopene

Cat. No. B082249
CAS RN: 13018-46-7
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-FZXCKFLSSA-N
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Description

Lycopene is a carotenoid pigment that is found in red fruits and vegetables such as tomatoes, watermelon, and papaya. It has been extensively studied for its potential health benefits, including its antioxidant and anti-cancer properties. 13-cis-Lycopene is a geometric isomer of lycopene that has gained attention in recent years due to its unique properties.

Scientific Research Applications

Bioavailability and Isomerization

  • Bioavailability and Distribution in Humans : Research has shown that 13-cis-lycopene, along with other cis-isomers, is more bioavailable than the all-trans form. This is due to the shorter length and greater solubility of cis-isomers in mixed micelles, leading to a hypothesis that cis-isomers, including 13-cis-lycopene, are more bioavailable and bioactive in the human body (Boileau et al., 2002).
  • Isomerization in Human Tissues : Studies have identified that in addition to all-trans lycopene, at least three cis-isomers (including 13-cis-lycopene) are present in human serum and tissues, accounting for more than 50% of total lycopene. The presence of these isomers suggests different biological reactivities and potential health benefits (Stahl et al., 1992).

Extraction and Stability

  • Extraction from Tomato Peels : A study on the extraction of lycopene from tomato peels showed that microwave-assisted extraction significantly improved all-trans and total lycopene yields, including cis-isomers like 13-cis-lycopene. This indicates potential applications in utilizing tomato byproducts for lycopene extraction (Ho et al., 2015).
  • Stability in Food Processing : Research indicates that thermal processing of tomatoes, such as heating or freezing, can induce isomerization of all-trans to cis forms of lycopene, including 13-cis-lycopene. This transformation affects the nutritional quality of tomato-based foods and could be used to enhance the bioavailability of lycopene in processed food products (Shi, 2000).

Health Implications

  • Antioxidant Properties and Cancer Prevention : The antioxidant properties of lycopene, including its cis-isomers, have been linked to potential health benefits. Epidemiological studies suggest that dietary intake of lycopene, particularly in its cis-forms, may reduce the risk of certain types of cancers (Lee & Chen, 2001).
  • Metabolism in Liver Cells : Research on murine hepatic stellate cells showed that these cells can store and isomerize all-trans lycopene to cis forms, including 13-cis-lycopene. This finding suggests the liver's role in maintaining serum and tissue equilibrium of lycopene isomers (Teodoro et al., 2009).

Industrial Applications

  • Improvement of Lycopene Bioactivity : Studies on moderate heat treatment of lycopene have shown that such processing can increase the bioactivity of lycopene samples by controlling heating, leading to cis-isomerization. This has implications for developing lycopene-rich food products and nutraceuticals with enhanced health benefits (Phan-Thi & Waché, 2014).

Molecular and Computational Studies

  • Theoretical Studies on Isomerization : Computational studies have been conducted to understand the isomerization of lycopene, including transitions to 13-cis-lycopene. These studies contribute to our understanding of the molecular structure and stability of different lycopene isomers (Guo et al., 2008).

properties

CAS RN

13018-46-7

Product Name

13-cis-Lycopene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21-,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-FZXCKFLSSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

synonyms

13-CIS-LYCOPENE

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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